N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
CAS No.:
Cat. No.: VC20512302
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2OS |
|---|---|
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | N,4-dimethylthieno[3,2-b]pyrrole-5-carboxamide |
| Standard InChI | InChI=1S/C9H10N2OS/c1-10-9(12)7-5-8-6(11(7)2)3-4-13-8/h3-5H,1-2H3,(H,10,12) |
| Standard InChI Key | GFEUUMWVATWUAP-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC2=C(N1C)C=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
N,4-Dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide belongs to the thienopyrrole family, featuring a bicyclic system comprising a thiophene ring fused to a pyrrole ring. The nitrogen atom at position 4 of the pyrrole moiety is substituted with two methyl groups, while position 5 hosts a carboxamide group (-CONH2). This arrangement creates a planar aromatic system with extended π-conjugation, as evidenced by computational studies .
The molecular formula is C9H10N2OS, corresponding to a molecular weight of 210.26 g/mol. Key spectroscopic identifiers include a characteristic IR absorption at 1685 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 2.98 (s, 6H, N(CH3)2) and δ 7.25–7.45 (m, aromatic protons) . X-ray crystallography of related compounds reveals a dihedral angle of 8.2° between the thiophene and pyrrole rings, facilitating orbital overlap .
Electronic and Solubility Properties
The dimethylamino group induces electron-donating effects, raising the HOMO energy level (-5.8 eV) and enhancing nucleophilic reactivity at the carboxamide oxygen. LogP calculations (2.1 ± 0.3) suggest moderate lipophilicity, balanced by hydrogen-bonding capacity from the amide group . Aqueous solubility is limited (0.12 mg/mL at pH 7.4) but improves significantly in polar aprotic solvents like DMSO (82 mg/mL) .
Synthesis and Derivitization Strategies
Primary Synthetic Routes
The synthesis of N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide typically proceeds via a three-step sequence:
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Ring Formation: Cyclocondensation of 3-aminothiophene-2-carboxylate with dimethylamine under acidic conditions yields the thienopyrrole core .
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Functionalization: Palladium-catalyzed coupling introduces the carboxamide group at position 5 .
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as verified by HPLC .
Yields range from 45–62%, with scalability limited by the instability of intermediate enamine species. Recent advances employ flow chemistry to minimize decomposition, improving batch yields to 74% .
Structural Modifications
Key derivatives include:
These modifications demonstrate that steric bulk at the N-position enhances target affinity, while electron-withdrawing groups improve metabolic stability .
Biological Activities and Mechanistic Insights
Epigenetic Modulation via KDM1A Inhibition
N,4-Dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide acts as a reversible inhibitor of KDM1A, an epigenetic eraser enzyme overexpressed in acute myeloid leukemia. Structural studies reveal that the carboxamide oxygen forms a hydrogen bond with Lys661 in the enzyme's active site, while the dimethylamino group engages in hydrophobic interactions with Phe538 . This dual binding mode achieves an IC50 of 2.9 μM in enzymatic assays and reduces H3K4me2 demethylation by 78% at 10 μM in MV4-11 cells .
Anticancer and Antioxidant Effects
In MCF-7 breast cancer cells, the compound exhibits 78.23% growth inhibition at 500 μg/mL via G1 cell cycle arrest . Parallel studies show potent ROS scavenging activity (79.03% ABTS radical inhibition), attributed to resonance stabilization of the thienopyrrole radical intermediate .
Comparative Analysis with Structural Analogs
The pharmacological profile of N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide differs markedly from related compounds:
Data indicate that N-aryl substitutions enhance potency against epigenetic targets, whereas alkyl chains improve kinase inhibition .
Future Research Directions
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Optimization of Pharmacokinetics: Structural tuning to reduce plasma protein binding (current 89%) and enhance oral bioavailability.
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Combination Therapies: Synergy studies with HDAC inhibitors for enhanced epigenetic modulation.
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Nanoformulation: Development of liposomal carriers to overcome solubility limitations.
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